

# Eribaxaban: A Technical Overview of its Molecular Properties and Formula

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Eribaxaban** is a synthetic, orally bioavailable small molecule that acts as a direct inhibitor of coagulation Factor Xa (FXa).[1][2] Developed for the prevention and treatment of thromboembolic disorders, **Eribaxaban** was investigated for its anticoagulant properties.[3][4] This document provides a detailed technical overview of the molecular properties, formula, and mechanism of action of **Eribaxaban**.

# **Molecular and Physicochemical Properties**

The fundamental molecular and physicochemical characteristics of **Eribaxaban** are summarized in the tables below. These properties are crucial for understanding the drug's behavior in biological systems and for the development of drug delivery systems.

## **Table 1: General Molecular Information**



Property	Value
Molecular Formula	C24H22CIFN4O4[1][3]
Molecular Weight	484.9 g/mol [1]
IUPAC Name	(2R,4R)-N1-(4-chlorophenyl)-N2-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide[3]
CAS Number	536748-46-6[3]
Synonyms	PD 348292, PD-0348292[3][4]

**Table 2: Physicochemical Data** 

Property	Value
XlogP	2.9[5]
Hydrogen Bond Donors	2[5]
Hydrogen Bond Acceptors	5[5]
Rotatable Bond Count	5[5]
Solubility	Soluble in DMSO (100 mg/mL)[2]
pKa (predicted)	Most Acidic: 12.93, Most Basic: 1.98[5]

# **Experimental Protocols**

Detailed experimental protocols for the determination of **Eribaxaban**'s physicochemical properties are not extensively published. However, standard methodologies for characterizing small molecule drugs would be employed. Below are representative protocols that would be suitable for determining the melting point, solubility, and pKa of **Eribaxaban**.

## **Determination of Melting Point**

The melting point of a solid crystalline substance like **Eribaxaban** can be determined using a digital melting point apparatus.



#### Methodology:

- A small, finely powdered sample of Eribaxaban is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

## **Determination of Aqueous Solubility**

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in an aqueous buffer.

#### Methodology:

- An excess amount of Eribaxaban is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
- The vial is sealed and agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-48 hours).
- The resulting suspension is filtered to remove undissolved solid.
- The concentration of **Eribaxaban** in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## **Determination of pKa**

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Methodology (UV-Vis Spectrophotometry):

- A series of buffer solutions with a range of known pH values are prepared.
- A stock solution of Eribaxaban in a suitable solvent (e.g., DMSO) is prepared.



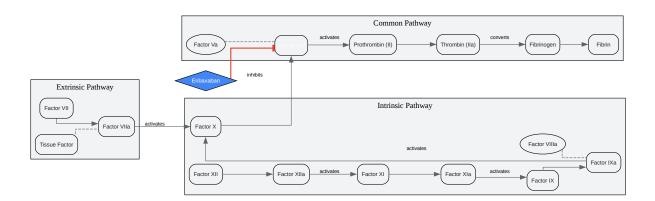
- A small aliquot of the Eribaxaban stock solution is added to each buffer solution to create solutions with a constant drug concentration.
- The UV-Vis absorbance spectrum of each solution is recorded.
- Changes in the absorbance at specific wavelengths as a function of pH are used to determine the pKa value(s) of the molecule.

# **Mechanism of Action and Signaling Pathway**

**Eribaxaban** functions as an anticoagulant by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to stop bleeding.[1] It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the enzyme at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[1] By inhibiting Factor Xa, **Eribaxaban** prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin from fibrinogen and ultimately preventing clot formation.

The following diagram illustrates the coagulation cascade and the point of inhibition by **Eribaxaban**.





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Coagulation cascade and Eribaxaban's point of inhibition.

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